2,6-Difluorotoluène

Vue d'ensemble

Description

2,6-Difluorotoluene is a chemical compound used in various scientific research and industrial applications . It has been used to generate jet-cooled 2,6-difluorobenzyl radical and to investigate its vibronically resolved emission spectra .

Synthesis Analysis

The synthesis of 2,6-Difluorotoluene involves a multi-step reaction . The first step involves chlorosulfuric acid and sulfuric acid at temperatures between 20-40°C. The second step involves potassium fluoride (KF), tetraarylphosphonium bromide (Ph4PBr), tetrahydrothiophene 1,1-dioxide, and toluene at 210°C for 1.5 hours. The final steps involve sodium hydroxide (NaOH) and water for 1 hour, followed by sulfuric acid (H2SO4) and water under heating conditions .Molecular Structure Analysis

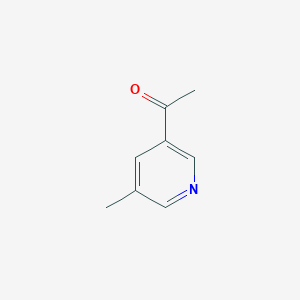

The molecular formula of 2,6-Difluorotoluene is C7H6F2, and its molecular weight is 128.12 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

2,6-Difluorotoluene reacts with chlorine to produce 2,6-difluorobenzyl chloride, which then gets converted to 2,6-difluorobenzaldehyde through Sommelet’s reaction .Physical And Chemical Properties Analysis

2,6-Difluorotoluene is a liquid at 20°C . It has a density of 1.1±0.1 g/cm3, a boiling point of 113.9±20.0 °C at 760 mmHg, and a vapor pressure of 24.1±0.2 mmHg at 25°C . The compound has a refractive index of 1.457 .Applications De Recherche Scientifique

Blocs de construction fluorés

Le 2,6-Difluorotoluène est un bloc de construction fluoré . Les composés fluorés sont souvent utilisés dans les industries pharmaceutique et agrochimique en raison de leurs propriétés uniques, telles qu'une stabilité accrue et une lipophilie élevée.

Étude de la rotation interne du méthyle

Le potentiel six fois plus grand de rotation interne du méthyle dans le premier état excité singulet et l'état fondamental cationique du this compound a été déterminé . Cette propriété peut être utile pour étudier la dynamique et l'énergétique des systèmes moléculaires.

Génération du radical 2,6-difluorobenzyl refroidi par jet

Le this compound a été utilisé pour générer un radical 2,6-difluorobenzyl refroidi par jet . Ce radical peut être utilisé dans diverses réactions et études chimiques.

Investigation des spectres d'émission résolus vibroniquement

Le composé a été utilisé pour étudier les spectres d'émission résolus vibroniquement . Cette application est cruciale en spectroscopie, où elle aide à comprendre la structure électronique des molécules.

Synthèse du chlorure de 2,6-difluorobenzyl

Le this compound réagit avec le chlore pour donner du chlorure de 2,6-difluorobenzyl . Ce composé est un intermédiaire utile en synthèse organique.

Conversion en 2,6-difluorobenzaldéhyde

Le chlorure de 2,6-difluorobenzyl, dérivé du this compound, peut être converti en 2,6-difluorobenzaldéhyde par la réaction de Sommelet . Ce composé est un bloc de construction précieux dans la synthèse de divers produits pharmaceutiques et agrochimiques.

Mécanisme D'action

Safety and Hazards

2,6-Difluorotoluene is classified as a highly flammable liquid and vapor . It is advised to keep it away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and only non-sparking tools should be used. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Propriétés

IUPAC Name |

1,3-difluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLSNIREOQCDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963202 | |

| Record name | 1,3-Difluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

443-84-5 | |

| Record name | 1,3-Difluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the structure of 2,6-difluorotoluene and how does this affect its energy landscape?

A1: 2,6-Difluorotoluene features a methyl group attached to a benzene ring with two fluorine atoms at the 2 and 6 positions. This creates steric hindrance around the methyl group, leading to interesting conformational dynamics. Research has shown that the most stable conformation in the ground electronic state (S0) has an eclipsed geometry, while the first excited electronic state (S1) favors a staggered conformation. [] This difference in preferred geometry is attributed to the change in electronic distribution upon excitation.

Q2: How do researchers study the different energy levels and transitions in 2,6-difluorotoluene?

A2: Scientists employ various spectroscopic techniques to study the energy levels and transitions of 2,6-difluorotoluene. Vacuum ultraviolet (VUV) photoabsorption measurements provide insights into the molecule's electronic transitions and allow for the determination of absolute photoabsorption cross sections. [] Additionally, resonant two-photon ionization spectroscopy helps unravel the vibrational and rotational energy levels within the electronic states. [] These experimental techniques are often complemented by ab initio calculations to assign the observed transitions and gain deeper insights into the electronic structure. [, ]

Q3: What is the significance of studying the CH-stretching overtone spectra of 2,6-difluorotoluene?

A3: The CH-stretching overtone spectra, specifically in the ΔvCH=2 to 6 regions, provide valuable information about the coupling between the methyl group's internal rotation and the CH stretching vibrations. [] Analyzing these spectra using models that combine the harmonically coupled anharmonic oscillator local mode model for stretching and the rigid rotor model for torsion helps understand the complex interplay between these motions.

Q4: Does the presence of fluorine atoms in 2,6-difluorotoluene have any significant impact on its properties?

A4: Yes, the fluorine atoms play a crucial role in influencing the properties of 2,6-difluorotoluene. The electron-withdrawing nature of fluorine affects the electronic distribution within the molecule, impacting its conformational preferences and spectroscopic behavior. [, ] Furthermore, the C-F bond strength and its influence on the overall molecular stability are important factors to consider.

Q5: What are the potential applications of research on 2,6-difluorotoluene?

A5: Research on 2,6-difluorotoluene contributes to our fundamental understanding of molecular spectroscopy, conformational analysis, and the photochemistry of aromatic compounds. The photoabsorption cross sections obtained from VUV studies can be used to estimate the photolysis lifetimes of 2,6-difluorotoluene in the Earth's atmosphere, which has implications for atmospheric modeling. [] Additionally, the knowledge gained from studying the unique properties of this molecule can potentially guide the development of new materials and synthetic methodologies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1296855.png)

![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)

![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)